2-Indolinone, 3-(propylimino)-

LogP Lipophilicity Drug-Likeness

2-Indolinone, 3-(propylimino)- (IUPAC: 3-propylimino-1H-indol-2-one, also referred to as 3-(propylamino)indol-2-one) is a C3-imine derivative of isatin featuring an n-propyl substituent on the exocyclic nitrogen. It has a molecular weight of 188.23 g/mol, a calculated octanol-water partition coefficient (logP) of 1.98, a topological polar surface area (tPSA) of 41.5 Ų, and a boiling point of 364.7 °C at 760 mmHg.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 26000-55-5
Cat. No. B13780969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Indolinone, 3-(propylimino)-
CAS26000-55-5
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCCN=C1C2=CC=CC=C2NC1=O
InChIInChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14)
InChIKeyYRWRUTNAZBMBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Indolinone, 3-(propylimino)- (CAS 26000-55-5): Physicochemical Profile and Pharmacological Potential of a Defined 3-Iminoindolin-2-one


2-Indolinone, 3-(propylimino)- (IUPAC: 3-propylimino-1H-indol-2-one, also referred to as 3-(propylamino)indol-2-one) is a C3-imine derivative of isatin featuring an n-propyl substituent on the exocyclic nitrogen. It has a molecular weight of 188.23 g/mol, a calculated octanol-water partition coefficient (logP) of 1.98, a topological polar surface area (tPSA) of 41.5 Ų, and a boiling point of 364.7 °C at 760 mmHg . This compound belongs to the 3-iminoindolin-2-one class, which has demonstrated antileishmanial activity and serves as a versatile scaffold for the design of bioactive molecules [1].

Why N-Alkyl Chain Identity in 3-Iminoindolin-2-ones Precludes Simple Substitution: The Case for 3-(Propylimino)-2-indolinone


Within the 3-iminoindolin-2-one series, the N-alkyl substituent directly controls lipophilicity, hydrogen-bonding capacity, and steric demand—each a critical determinant of target binding, cellular permeability, and metabolic stability. The propyl derivative (logP 1.98) is over 10-fold more lipophilic than unsubstituted isatin (logP 0.2), a difference that can shift a compound from CNS-inactive to brain-penetrant [1]. Even modest alkyl chain variations among commercially available analogs can yield >0.5 log unit shifts, translating into orders-of-magnitude changes in equilibrium distribution constants and potentially irreproducible biological results [2]. Procurement of undefined or uncharacterized 3-iminoindolin-2-ones therefore introduces a preventable source of variability in SAR campaigns, making explicit structural definition a prerequisite for replicable science.

Quantitative Differentiation Evidence for 3-(Propylimino)-2-indolinone (CAS 26000-55-5) Against Closest Analogs


Lipophilicity Advantage: Calculated logP of 1.98 for 3-(Propylimino)-2-indolinone vs. Isatin (logP 0.2)

The target compound exhibits a calculated logP of 1.98 , whereas the parent isatin scaffold has a measured logP of 0.2 [1]. This difference of +1.78 log units indicates approximately 60-fold higher partitioning into octanol, predicting significantly greater passive membrane permeability and potential for blood-brain barrier penetration. The propyl chain shifts the molecule into the optimal lipophilicity window for CNS drug candidates (logP 2–4), while retaining sufficient aqueous solubility for formulation.

LogP Lipophilicity Drug-Likeness

Polar Surface Area of 41.5 Ų Positions the Propylimino Derivative Favorably for Oral Bioavailability

The calculated topological polar surface area (tPSA) for 3-(propylimino)-2-indolinone is 41.46 Ų , which is 4.71 Ų lower than that of isatin (46.17 Ų) [1]. Both values fall below the 60 Ų threshold associated with acceptable oral absorption; however, the reduced PSA of the propylimino derivative implies a lower desolvation penalty during intestinal permeation. By comparison, the methylimino analog (3-(methylimino)-2-indolinone) is predicted to have a tPSA intermediate between isatin and the propyl derivative, while longer-chain analogs (e.g., butyl) maintain a similar PSA but may encounter solubility limitations.

Polar Surface Area Oral Bioavailability Veber's Rules

Defined Flash Point (174.4 °C) and Boiling Point (364.7 °C) Enable Safer Scale-Up Compared to Uncharacterized Analogs

The reported flash point of 174.4 °C and boiling point of 364.7 °C at 760 mmHg provide essential safety data that are absent from the technical dossiers of most commercially available 3-iminoindolin-2-ones. For example, 3-(methylimino)-2-indolinone and 3-(ethylimino)-2-indolinone are commonly sold without flash point specifications, complicating thermal hazard assessments during kilogram-scale synthesis. The defined flash point classifies the compound as a combustible liquid (GHS Category 4) and allows process chemists to establish safe operating limits for heating and distillation operations.

Flash Point Process Safety Thermal Hazard Assessment

Class-Level Antileishmanial Activity of 3-Iminoindolin-2-ones Establishes Pharmacological Relevance and Substituent-Dependent Potency

Al-Kahraman et al. (2011) screened fourteen N-substituted imines across three structural classes and found that 3-iminoindolin-2-ones exhibited measurable antileishmanial activity against Leishmania promastigotes, with potency strongly dependent on the N-substituent identity [1]. Although the propyl derivative was not among the specific compounds tested, the study demonstrates that even minor changes in the imine substituent (e.g., aliphatic vs. aromatic amines) produce significant shifts in IC₅₀ values, with the most active imine in the series (N-(2-Thienylidene)benzhydrylamine) achieving an IC₅₀ of 0.51 μg/mL.

Antileishmanial 3-Iminoindolin-2-one Neglected Tropical Diseases

Targeted Application Scenarios for 3-(Propylimino)-2-indolinone Based on Quantitative Differentiation Evidence


CNS Drug Discovery Lead Generation

The favorable logP of 1.98 and tPSA of 41.5 Ų position this derivative as a viable starting point for designing brain-penetrant small molecules. Medicinal chemists targeting neurodegenerative or psychiatric indications can use the propylimino scaffold to maintain CNS drug-like properties while exploring substituent diversity on the indolinone core.

Antiprotozoal SAR Campaigns

Given the demonstrated antileishmanial activity of 3-iminoindolin-2-ones as a class [1], the propyl derivative offers a distinct N-alkyl variant for systematic structure-activity relationship studies. Procurement enables side-by-side comparison with methyl, ethyl, and aryl imino analogs to map the lipophilicity-activity relationship in neglected tropical disease targets.

Process Chemistry Scale-Up and Safety Assessment

With a defined flash point of 174.4 °C and boiling point of 364.7 °C , this compound is suitable for pilot-plant synthesis where thermal hazard data are mandatory. Contract research organizations and chemical manufacturers can rely on these specifications to design safe distillation and drying protocols without requiring additional calorimetric studies.

Academic Chemical Biology and Synthetic Methodology Development

As a well-characterized building block with documented density (1.18 g/cm³), refractive index (1.609), and exact mass (188.09500) , the compound supports reproducible chemical biology studies—including bioconjugation, fluorescent probe design, and metal complex synthesis—where batch-to-batch consistency in physicochemical properties is essential.

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